molecular formula C6H8ClN3O B13685467 3-Chloro-2-hydrazinyl-4-methoxypyridine

3-Chloro-2-hydrazinyl-4-methoxypyridine

Cat. No.: B13685467
M. Wt: 173.60 g/mol
InChI Key: YQMPFDUKIFGHSG-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinyl-4-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom, a hydrazine group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydrazinyl-4-methoxypyridine typically involves the reaction of 3-chloro-2-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the hydrazine group replaces a leaving group on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydrazinyl-4-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-hydrazinyl-4-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-4-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methoxypyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    2-Hydrazinyl-4-methoxypyridine: Lacks the chlorine atom, which may affect its reactivity and applications.

    4-Methoxy-2-hydrazinylpyridine: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

3-Chloro-2-hydrazinyl-4-methoxypyridine is unique due to the presence of both the chlorine atom and the hydrazine group on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

(3-chloro-4-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3O/c1-11-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10)

InChI Key

YQMPFDUKIFGHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)NN)Cl

Origin of Product

United States

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